![molecular formula C9H7BrOS B1311466 (5-Bromo-3-benzo[b]thienyl)methanol CAS No. 852180-52-0](/img/structure/B1311466.png)

(5-Bromo-3-benzo[b]thienyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

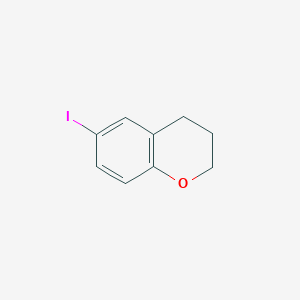

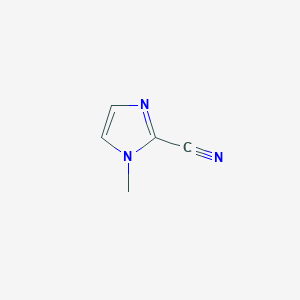

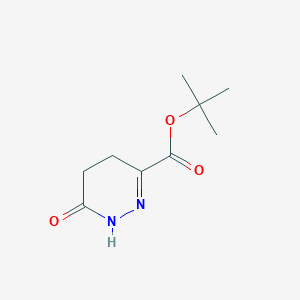

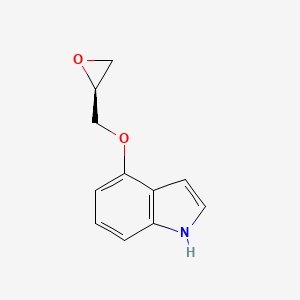

“(5-Bromo-3-benzo[b]thienyl)methanol” is a chemical compound with the linear formula C9H7BrOS . It has a molecular weight of 243.12 . This compound is used for research and development purposes .

Molecular Structure Analysis

The IUPAC name of this compound is (5-bromo-1-benzothien-3-yl)methanol . The InChI code is 1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 .Physical And Chemical Properties Analysis

“(5-Bromo-3-benzo[b]thienyl)methanol” has a molecular weight of 243.12 . The other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Research has demonstrated the utility of brominated benzothiophenes, related to (5-Bromo-3-benzo[b]thienyl)methanol, in the synthesis of biologically active compounds. A notable study by Akbaba et al. (2010) reported the total synthesis of a natural product starting from a methoxymethyl-substituted aryl methyl ether, highlighting a methodological advancement in synthetic organic chemistry which could have implications for derivatives of (5-Bromo-3-benzo[b]thienyl)methanol as well (Akbaba et al., 2010).

Marine Natural Products and Antibacterial Activity

The exploration of marine natural products has led to the identification of bromophenols with significant antibacterial activity. Compounds structurally related to (5-Bromo-3-benzo[b]thienyl)methanol, extracted from marine algae, have shown potent antibacterial properties, underscoring the potential of brominated organics in drug discovery (Xu et al., 2003).

Advances in Polymer Solar Cells

In the field of materials science, derivatives of benzothiophene have been utilized to enhance the efficiency of polymer solar cells. Zhou et al. (2013) demonstrated that methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene-based solar cells led to significant improvements in device performance, indicating the relevance of benzothiophene derivatives in optimizing solar cell technologies (Zhou et al., 2013).

Crystal Structure Analysis

The structural elucidation of bromobenzohydrazides, which share a brominated aromatic core with (5-Bromo-3-benzo[b]thienyl)methanol, has provided insights into the intermolecular interactions and stability of such compounds. Studies by Qu et al. (2008) and Peng et al. (2008) on the crystal structures of related compounds have advanced our understanding of molecular design and the role of halogens in directing crystal packing (Qu et al., 2008), (Peng et al., 2008).

Antioxidant Activity of Marine Algae Extracts

Further emphasizing the importance of brominated compounds, Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These findings suggest that structurally similar compounds, including derivatives of (5-Bromo-3-benzo[b]thienyl)methanol, could serve as valuable natural antioxidants (Li et al., 2011).

Propriétés

IUPAC Name |

(5-bromo-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMGJBVLBPXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428727 |

Source

|

| Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-benzo[b]thienyl)methanol | |

CAS RN |

852180-52-0 |

Source

|

| Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

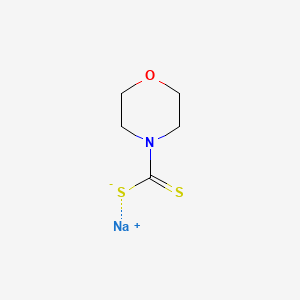

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)